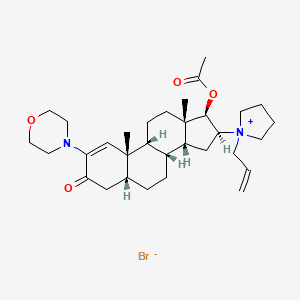
Rocuronium Bromide EP Impurity H Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rocuronium Bromide EP Impurity H is a chemical compound used in the pharmaceutical industry as an impurity standard for the analysis of Rocuronium Bromide . It is known chemically as 1-[17B-acetoxy-2-(morpholin-4-yl)-3-oxo-5a-androst-1-en-16B-yl]-1-(prop-2-enyl)pyrrolidinium bromide .
Synthesis Analysis
The synthesis of Rocuronium Bromide EP Impurity H involves several steps, including the formation of a solution of Compound VI with less than about 3% of compound VI-a, and at least one water miscible organic solvent . The process also involves the addition of at least one reducing agent to the solution at a temperature of about −15° C. to about 10° C. to obtain a mixture .Molecular Structure Analysis
The molecular formula of Rocuronium Bromide EP Impurity H is C32H49N2O4:Br . The InChI string representation of its structure isInChI=1S/C27H46N2O3.BrH/c1-26-8-7-20-19 (21 (26)16-22 (25 (26)31)28-9-3-4-10-28)6-5-18-15-24 (30)23 (17-27 (18,20)2)29-11-13-32-14-12-29;/h18-25,30-31H,3-17H2,1-2H3;1H/p-1/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-;/m0./s1 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Rocuronium Bromide EP Impurity H include the formation of a solution of Compound VI with less than about 3% of compound VI-a, and at least one water miscible organic solvent . The process also involves the addition of at least one reducing agent to the solution at a temperature of about −15° C. to about 10° C. to obtain a mixture .Physical And Chemical Properties Analysis
Rocuronium Bromide EP Impurity H is a white crystalline powder . It has a molecular weight of 525.8 and is soluble in organic solvents such as methanol, ethanol, and acetone .Applications De Recherche Scientifique
Application 1: Degradation Behavior Study of Rocuronium Bromide
- Methods of Application or Experimental Procedures : Forced degradation studies were conducted for Rocuronium Bromide under various stress conditions including acidic (2MHCl), basic (2MNaOH), oxidative (3% H2O2), thermal (135°C), and photolytic (254 nm). An Agilent H12 C18 column was used for separation using diammonium hydrogen phosphate buffer (pH 8; 0.04M)- acetonitrile (50:50; v/v) as the mobile phase at a flow rate of 1 mL/min. The quantification was done using UV detection at 210 nm .
- Results or Outcomes : The limit of quantification and detection was 11.1 and 3.66 μg/mL, respectively, and the recovery percentage was 99% in drug substance and drug product .
Application 2: Peak Identification in Chromatography
- Results or Outcomes : The use of Rocuronium Bromide as a reference standard allows for the accurate identification and quantification of this compound in pharmaceutical formulations, ensuring the quality and safety of the product .
Application 3: Calibration in Ion-Exchange Chromatography
- Summary of the Application : Rocuronium Bromide is used as a standard for instrument calibration in ion-exchange chromatography (IC) applications. This is crucial in environmental or food analysis and quality control .
- Methods of Application or Experimental Procedures : Rocuronium Bromide is used as a reference standard in ion-exchange chromatography. The compound is run through the chromatograph under specific conditions, and its retention time is recorded. This information is then used to calibrate the instrument, ensuring accurate and reliable results in subsequent analyses .
- Results or Outcomes : The use of Rocuronium Bromide as a reference standard allows for the accurate calibration of chromatographic instruments, ensuring the reliability and accuracy of analyses conducted in environmental or food analysis and quality control .
Safety And Hazards
Propriétés
IUPAC Name |
[(5R,8R,9R,10S,13S,14R,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,28+,30+,31+,32+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZFJGLEXRXQBW-RXNJFAPPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dehydro-3-oxo Rocuronium Bromide | |
CAS RN |
1190105-67-9 |
Source


|
| Record name | 1-[(5ALPHA,16BETA,17BETA)-17-(ACETYLOXY)-2-(4-MORPHOLINYL)-3-OXOANDROST-1-EN-16-YL]-1-(2-PROPENYL)PYRROLIDINIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


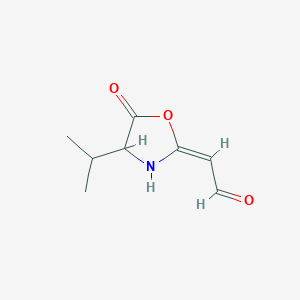
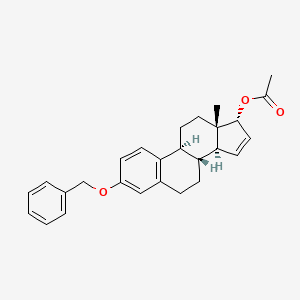
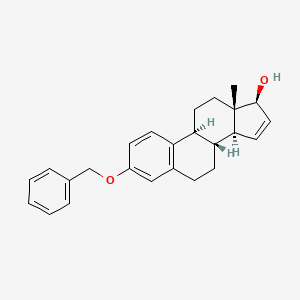
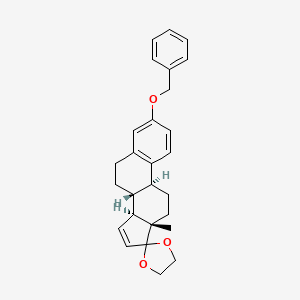
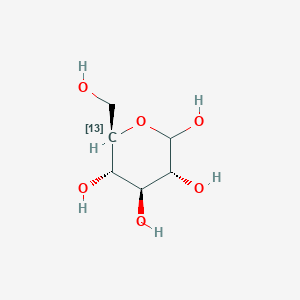
![D-[3-2H]Glucose](/img/structure/B1146262.png)
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
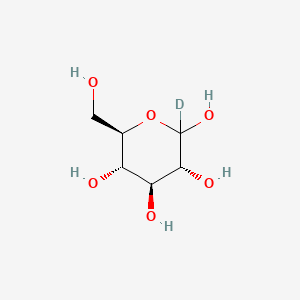
![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)